4-chloro-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide
Overview
Description
4-chloro-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a thiophene ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-chloro-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which is then converted to the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature .
Chemical Reactions Analysis
4-chloro-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent by inhibiting carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Antimicrobial Agents: The compound has demonstrated antimicrobial activity against various bacterial strains.
Materials Science:
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic metabolites in the tumor cells .
Comparison with Similar Compounds
4-chloro-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide: This compound also exhibits antimicrobial properties but has a different substitution pattern on the benzene ring.
2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: This derivative has shown anticancer activity similar to this compound but with different molecular targets.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-9-3-5-11(6-4-9)18(15,16)14-13-8-10-2-1-7-17-10/h1-8,14H/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWUGXHTYRDDK-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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